n,n-Diethylnaphthalene-2-sulfonamide n,n-Diethylnaphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 6307-08-0
VCID: VC4118817
InChI: InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3
SMILES: CCN(CC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Molecular Formula: C14H17NO2S
Molecular Weight: 263.36 g/mol

n,n-Diethylnaphthalene-2-sulfonamide

CAS No.: 6307-08-0

Cat. No.: VC4118817

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

n,n-Diethylnaphthalene-2-sulfonamide - 6307-08-0

Specification

CAS No. 6307-08-0
Molecular Formula C14H17NO2S
Molecular Weight 263.36 g/mol
IUPAC Name N,N-diethylnaphthalene-2-sulfonamide
Standard InChI InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3
Standard InChI Key OLVARQRQEOOPHE-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N,N-Diethylnaphthalene-2-sulfonamide consists of a naphthalene ring system (C₁₀H₈) substituted at the 2-position with a sulfonamide group (-SO₂N(C₂H₅)₂). The diethyl substituents on the nitrogen atom introduce steric bulk and influence electronic properties, enhancing lipophilicity compared to simpler sulfonamides like naphthalene-2-sulfonamide .

Table 1: Comparative Molecular Properties of Naphthalene Sulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
Naphthalene-2-sulfonamideC₁₀H₉NO₂S207.25215–219423.8
N,N-Dimethylnaphthalene-2-sulfonamideC₁₂H₁₃NO₂S235.30Not reportedNot reported
N,N-Diethylnaphthalene-2-sulfonamideC₁₄H₁₇NO₂S263.36~180–190*~400–420*

*Estimated based on analog data .

The molecular weight of N,N-diethylnaphthalene-2-sulfonamide is calculated as 263.36 g/mol, with a predicted melting point range of 180–190°C, reflecting increased hydrophobic interactions due to the ethyl groups. The boiling point is extrapolated to be slightly lower than naphthalene-2-sulfonamide (423.8°C) , likely due to reduced intermolecular hydrogen bonding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the naphthalene protons and ethyl groups. For example:

  • ¹H NMR: Aromatic protons in the naphthalene system (δ 7.5–8.5 ppm), ethyl group signals (δ 1.2 ppm for -CH₃, δ 3.4 ppm for -CH₂-) .

  • ¹³C NMR: Naphthalene carbons (δ 120–140 ppm), sulfonamide sulfur-linked carbon (δ 55 ppm).

Mass spectrometry would show a molecular ion peak at m/z 263.36, with fragmentation patterns corresponding to the loss of ethyl groups (-C₂H₅, m/z 235) and sulfonamide cleavage .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-diethylnaphthalene-2-sulfonamide likely follows a two-step procedure:

  • Sulfonation of Naphthalene: Naphthalene is sulfonated at the 2-position using concentrated sulfuric acid or chlorosulfonic acid to yield naphthalene-2-sulfonyl chloride.

  • Amination with Diethylamine: The sulfonyl chloride reacts with diethylamine in the presence of a base (e.g., triethylamine) to form the target compound :

C10H7SO2Cl+2NH(C2H5)2C10H7SO2N(C2H5)2+2HCl\text{C}_{10}\text{H}_{7}\text{SO}_{2}\text{Cl} + 2 \text{NH(C}_2\text{H}_5\text{)}_2 \rightarrow \text{C}_{10}\text{H}_{7}\text{SO}_{2}\text{N(C}_2\text{H}_5\text{)}_2 + 2 \text{HCl}

This method mirrors the synthesis of N,N-dimethylnaphthalene-2-sulfonamide, where dimethylamine substitutes the sulfonyl chloride .

Chemical Reactivity

The electron-withdrawing sulfonamide group activates the naphthalene ring for electrophilic substitution at the 1-, 3-, and 6-positions. The diethylamino group enhances solubility in organic solvents, facilitating further functionalization. For example, nitration or halogenation could introduce additional substituents for drug discovery applications.

Biological and Industrial Applications

Material Science Applications

Naphthalene sulfonamides are precursors for advanced materials. For instance, naphthalene diimides (NDIs) derived from sulfonamides are used in organic electronics due to their electron-deficient cores . The diethyl groups in N,N-diethylnaphthalene-2-sulfonamide could stabilize charge-transfer complexes in photovoltaic devices.

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